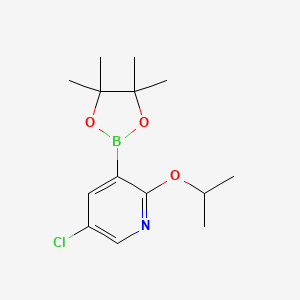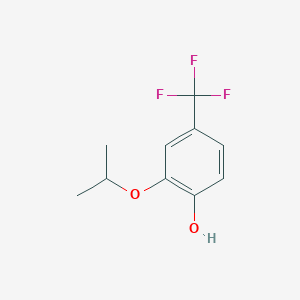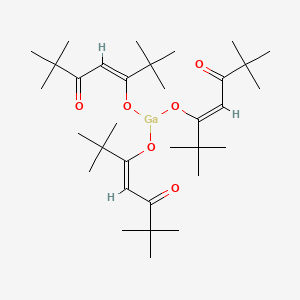![molecular formula C46H65Cl2N2PRuS B6338423 Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride CAS No. 1190427-50-9](/img/structure/B6338423.png)
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride is a complex organometallic compound. It is widely recognized for its role as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its violet to brown powder form and has a molecular formula of C46H65Cl2N2PRuS with a molecular weight of 881.04 .
Mecanismo De Acción
Target of Action
The primary target of this compound is the olefinic double bonds present in organic substrates. The compound acts as a catalyst in various organic reactions, particularly in olefin metathesis .
Mode of Action
This compound, a ruthenium-based catalyst , interacts with its targets through a process known as metathesis . In this process, the compound facilitates the breaking and reforming of carbon-carbon double bonds in the substrate . The presence of the ruthenium atom and the carbene ligands in the compound enhances its reactivity and selectivity .
Biochemical Pathways
The compound primarily affects the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of carbon skeletons in organic molecules . The downstream effects include the formation of new organic compounds with altered structures .
Pharmacokinetics
In terms of its use in chemical reactions, the compound is known for itshigh reactivity and selectivity .
Result of Action
The action of the compound results in the formation of new organic compounds through the process of olefin metathesis . This can lead to the synthesis of complex organic compounds from simpler ones, making it a valuable tool in organic synthesis .
Métodos De Preparación
The synthesis of Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride involves several steps:
Synthesis of the Ligand: The ligand 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene is synthesized through the reaction of appropriate precursors under controlled conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a suitable ruthenium precursor, such as ruthenium trichloride, in the presence of tricyclohexylphosphine and 2-thienylmethylene.
Análisis De Reacciones Químicas
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride is known to undergo various types of chemical reactions:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound is involved in substitution reactions where ligands can be replaced by other chemical groups under specific conditions.
Aplicaciones Científicas De Investigación
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and amination reactions.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride can be compared with other similar compounds such as:
Tricyclohexylphosphine[benzylidene]ruthenium(II) dichloride: This compound has a similar structure but with different ligands, leading to variations in catalytic activity and selectivity.
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene ligated-rhodium complex: This compound is used as a catalyst in selective hydrogenation reactions and has different reactivity compared to the ruthenium complex.
Propiedades
IUPAC Name |
dichloro-[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-(thiophen-2-ylmethylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2.C18H33P.C5H4S.2ClH.Ru/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h9-12H,1-8H3;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNQTSQYLEOMN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(N(C2=[Ru](=CC3=CC=CS3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190427-50-9 |
Source


|
| Record name | [1,3-bis(2,4,6-trimethylphenyl)-4,5-dimethylimidazol-2-ylidene]dichloro(2-thienylmethylidene)(tricyclohexylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338426.png)


(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
